molecular formula C16H17NO2 B1274026 Methyl 2-(benzylamino)-2-phenylacetate CAS No. 78907-06-9

Methyl 2-(benzylamino)-2-phenylacetate

Cat. No. B1274026
CAS RN: 78907-06-9
M. Wt: 255.31 g/mol
InChI Key: BKILDAUSVSANBG-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-2-phenylacetate is a compound that has been explored in various research contexts due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of Methyl 2-(benzylamino)-2-phenylacetate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was prepared from L-serine in a nine-step process with an overall yield of 24% . This suggests that the synthesis of Methyl 2-(benzylamino)-2-phenylacetate could also involve multiple steps, possibly starting from an amino acid or a similar CH-acidic compound. The iron-catalyzed benzylation of 1,3-dicarbonyl compounds is another relevant reaction that could potentially be applied to the synthesis of Methyl 2-(benzylamino)-2-phenylacetate, as it allows for the introduction of a benzyl group into a molecule .

Molecular Structure Analysis

The molecular structure of Methyl 2-(benzylamino)-2-phenylacetate would likely be characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS data, as demonstrated in the study of a related compound . X-Ray diffraction could also be used to confirm the structure, providing detailed information about the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Compounds similar to Methyl 2-(benzylamino)-2-phenylacetate have been shown to participate in various chemical reactions. For example, Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been used in Michael additions and Diels–Alder reactions to produce cyclopropyl-containing amino acids . This indicates that Methyl 2-(benzylamino)-2-phenylacetate could also be reactive in such transformations, potentially leading to the formation of novel compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(benzylamino)-2-phenylacetate would be influenced by its functional groups and molecular structure. The presence of the benzylamino and phenyl groups could affect its solubility, boiling point, melting point, and stability. The compound's reactivity in the presence of various reagents, such as those used for the spectrophotometric determination of metal ions, could also be an important aspect of its chemical properties .

Relevant Case Studies

Although the provided papers do not mention case studies involving Methyl 2-(benzylamino)-2-phenylacetate, they do include studies on related compounds. For instance, the antibacterial activity of a similar compound was evaluated against various bacterial strains, showing bactericidal effects . Additionally, the inhibitory effect of related compounds on cholesteryl ester transfer protein activity was studied, highlighting the potential of such molecules in therapeutic applications .

Scientific Research Applications

Synthesis and Chemical Reactions

  • New Synthesis Methods : A study by Ogura, Itō, and Tsughihashi (1979) discusses a new synthesis method for arylacetic esters, starting from aromatic aldehyde, which can be applied to the production of phenylacetic esters such as Methyl 2-(benzylamino)-2-phenylacetate (Ogura, Itō, & Tsughihashi, 1979).

  • Synthesis and Antibacterial Activity : Karai et al. (2018) synthesized a compound similar to Methyl 2-(benzylamino)-2-phenylacetate and evaluated its antibacterial activity against various bacteria, indicating potential applications in medicinal chemistry (Karai et al., 2018).

  • Antioxidant Activity of Derivatives : Buravlev, Shevchenko, and Kutchin (2021) synthesized new derivatives of 2,6-diisobornylphenol containing (benzylamino)methyl moiety and evaluated their antioxidant activities, suggesting potential applications in developing antioxidant agents (Buravlev, Shevchenko, & Kutchin, 2021).

Biological and Pharmacological Research

  • Metabolism Studies : The metabolism of a compound structurally similar to Methyl 2-(benzylamino)-2-phenylacetate, known as benzphetamine, was studied by Niwaguchi, Inoue, and Suzuki (1982). This kind of research can be crucial for understanding the pharmacokinetics of similar compounds (Niwaguchi, Inoue, & Suzuki, 1982).

  • Adsorption Studies for Growth Regulation : Research by Brian (1960) on the adsorption of aromatic acids to plant monolayers, including phenylacetic acid derivatives, can provide insights into the interaction of such compounds with biological systems, which could be relevant for agricultural applications (Brian, 1960).

Safety And Hazards

The safety and hazards associated with “Methyl 2-(benzylamino)-2-phenylacetate” are not clearly documented in the available resources. However, similar compounds often require careful handling to avoid skin and eye irritation, and respiratory discomfort91011.


Future Directions

The future directions for research on “Methyl 2-(benzylamino)-2-phenylacetate” are not clearly documented in the available resources. However, similar compounds often have potential applications in medicinal chemistry and drug discovery12.


Please note that this analysis is based on the limited information available and may not fully represent the characteristics of “Methyl 2-(benzylamino)-2-phenylacetate”. For a more accurate and comprehensive analysis, further research and resources would be required.


properties

IUPAC Name

methyl 2-(benzylamino)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKILDAUSVSANBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395222
Record name methyl 2-(benzylamino)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzylamino)-2-phenylacetate

CAS RN

78907-06-9
Record name methyl 2-(benzylamino)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

to a mixture of benzaldehyde (3.06 ml, 30.3 mmol) and methyl 2-amino-2-phenylacetate 1a (4.552 g, 27.6 mmol) in 50 mL 1,2-dichloroethane was added sodium triacetoxyborohydride (14.6 g, 68.9 mmol) all at once. The reaction mixture was stirred at room temperature for several hours then poured into 100 mL saturated aqueous sodium bicarbonate solution. The biphase was vigorously stirred for 15 minutes then the organic separation dried over magnesium sulfate, filtered and the filtrate concentrated under reduced pressure to afford a colorless oil. The product was purified by chromatography on silica gel eluting with 10-40% ethyl acetate in hexane. ESI+ m/z=256.1 [MH]+.
Quantity
3.06 mL
Type
reactant
Reaction Step One
Quantity
4.552 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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